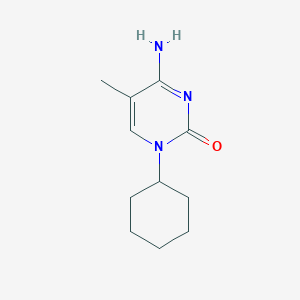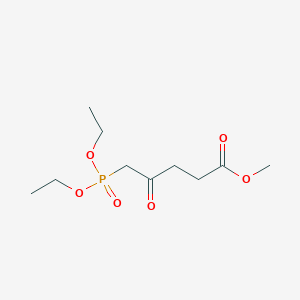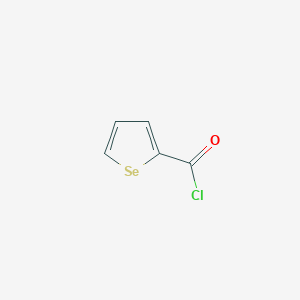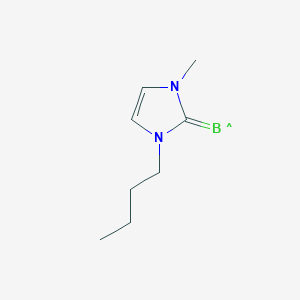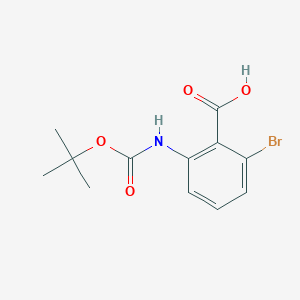
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a tert-butoxycarbonyl-protected amino group, respectively. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-amino benzoic acid, is brominated at the 2-position using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 2-azido-6-((tert-butoxycarbonyl)amino)benzoic acid, 2-thio-6-((tert-butoxycarbonyl)amino)benzoic acid, and 2-alkoxy-6-((tert-butoxycarbonyl)amino)benzoic acid can be formed.
Deprotection Reactions: The major product is 2-bromo-6-amino benzoic acid.
科学的研究の応用
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Bioconjugation: The compound can be used to introduce functional groups into biomolecules for labeling or immobilization purposes.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid depends on its specific application:
In Organic Synthesis: The bromine atom and the protected amino group provide reactive sites for further functionalization, allowing the compound to participate in various chemical reactions.
In Bioconjugation: The compound can form covalent bonds with biomolecules through its reactive bromine atom or amino group, enabling the attachment of labels or other functional groups.
類似化合物との比較
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid can be compared with other similar compounds:
2-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with the amino group at the 4-position. It may exhibit different reactivity and applications.
2-Chloro-6-((tert-butoxycarbonyl)amino)benzoic acid: The bromine atom is replaced with a chlorine atom, which may affect the compound’s reactivity and the types of reactions it undergoes.
2-Bromo-6-amino benzoic acid: The amino group is not protected, making it more reactive but less stable under certain conditions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it valuable for various applications in research and industry.
特性
分子式 |
C12H14BrNO4 |
|---|---|
分子量 |
316.15 g/mol |
IUPAC名 |
2-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
JIUHKQKWFYPHKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)

![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)

